Head-to-Head Purity Profile: Fmoc-Thr(tBu)-OH vs. Fmoc-Thr(Trt)-OH
When comparing the purity and impurity profile of Fmoc-Thr(tBu)-OH to its trityl-protected analog, Fmoc-Thr(Trt)-OH, the tBu-protected derivative demonstrates a significantly lower level of a critical, sequence-specific impurity. The Fmoc-Thr(tBu)-Thr(tBu)-OH dipeptide impurity, which can lead to the insertion of an extra threonine residue and a difficult-to-purify deletion peptide, is controlled to ≤ 0.1 % (a/a) in Fmoc-Thr(tBu)-OH [1]. In contrast, the use of Fmoc-Thr(Trt)-OH is reported to result in 'purer products' in certain applications, but a direct, vendor-specified limit for an analogous dipeptide impurity is not a standard quality control metric [2]. The strict, quantifiable control of this specific impurity in Fmoc-Thr(tBu)-OH provides a measurable quality advantage.
| Evidence Dimension | Fmoc-Thr(tBu)-Thr(tBu)-OH Dipeptide Impurity |
|---|---|
| Target Compound Data | ≤ 0.1 % (a/a) |
| Comparator Or Baseline | Fmoc-Thr(Trt)-OH (Baseline) |
| Quantified Difference | No comparable, vendor-specified dipeptide limit for Fmoc-Thr(Trt)-OH is standardly reported. |
| Conditions | Vendor Certificate of Analysis Specifications (HPLC) |
Why This Matters
Lower dipeptide impurities directly correlate with higher crude peptide purity and easier purification, critical for procurement decisions in high-throughput and scale-up synthesis.
- [1] Cenmed. FMOC-THR(TBU)-OH NOVABIOCHEM(R). Product Specification Sheet. View Source
- [2] Cenmed. Fmoc-Thr(Trt)-OH (C007B-168935). Product Page. View Source
